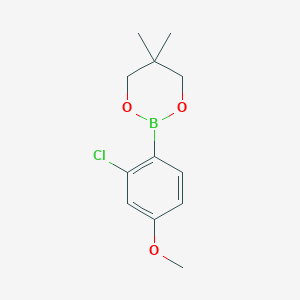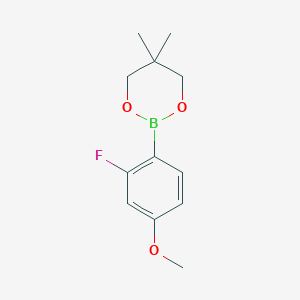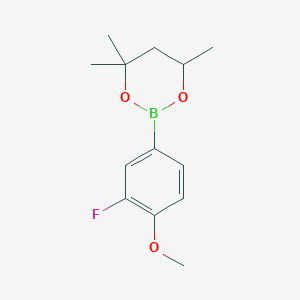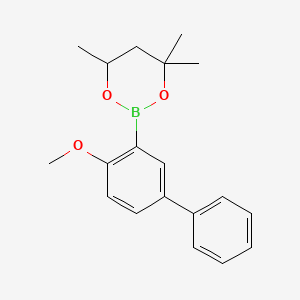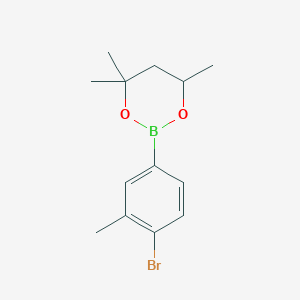
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, is a boron-containing compound with a variety of applications in scientific research and laboratory experiments. This compound has a unique structure, with a bromine atom in the center and three methyl groups connected to the boron atom. This compound has been studied extensively in recent years due to its potential applications in various fields.
Mecanismo De Acción
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane is a boron-containing compound that is able to form strong bonds with other molecules. The boron atom in this compound is able to act as a Lewis acid, which means that it is able to accept electrons from other molecules and form a bond. This allows the compound to form strong bonds with other molecules, such as amines and alcohols. In addition, the methyl groups on the boron atom can act as a Lewis base, which means that they can donate electrons to other molecules and form a bond. This allows the compound to form strong bonds with other molecules, such as carboxylic acids and other boron-containing compounds.
Biochemical and Physiological Effects
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane has been studied for its potential biochemical and physiological effects. This compound has been shown to have antioxidant activity, which means that it can protect cells from damage caused by free radicals. In addition, this compound has been shown to have anti-inflammatory activity, which means that it can reduce inflammation in the body. Finally, this compound has been shown to have neuroprotective activity, which means that it can protect neurons from damage caused by toxins and other environmental factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, which makes it a useful reagent for a variety of laboratory experiments. In addition, this compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, this compound is relatively expensive, which can limit its use in some laboratory experiments. In addition, this compound can be toxic if it is not handled properly, which can limit its use in some laboratory experiments.
Direcciones Futuras
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane has a variety of potential future directions. One potential future direction is to use this compound as a catalyst for the synthesis of other boron-containing compounds, such as boronic acids and boronate esters. In addition, this compound could be used as a reagent for the synthesis of other organic compounds, such as amino acids and peptides. Finally, this compound could be used as a ligand in coordination chemistry, as well as a reagent in the synthesis of boron-containing polymers.
Métodos De Síntesis
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane can be synthesized from 4-bromo-3-methylphenol and trimethyl borate. The reaction is a nucleophilic substitution reaction, in which the bromine atom of the 4-bromo-3-methylphenol is replaced by the borate anion. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is complete when the reaction mixture is heated to reflux temperature and the desired product is isolated by filtration.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane has a variety of applications in scientific research. It has been used as a catalyst for the synthesis of a variety of organic compounds, including amino acids and peptides. 2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane has also been used as a reagent for the synthesis of boron-containing compounds, such as boronic acids and boronate esters. In addition, this compound has been used as a ligand in coordination chemistry, as well as a reagent in the synthesis of boron-containing polymers.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-7-11(5-6-12(9)15)14-16-10(2)8-13(3,4)17-14/h5-7,10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZUGVRQPUREDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)









